Mass Differentiation for SIL-IS Function
The defining feature of this compound as a stable isotope-labeled internal standard (SIL-IS) is its specific mass shift relative to the target analyte. N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide incorporates five deuterium atoms (d5), yielding a molecular weight of 404.51 Da . This is a precise +5.03 Da mass difference from the unlabeled N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (CAS 163217-66-1), which has a molecular weight of 399.48 Da [1]. This distinct and substantial mass shift enables unambiguous mass spectrometric differentiation between the internal standard and the native analyte, which is the non-negotiable, foundational requirement for any compound to function as a SIL-IS in quantitative assays [2].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 404.51 Da |
| Comparator Or Baseline | N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (unlabeled) - 399.48 Da |
| Quantified Difference | +5.03 Da (equivalent to five 1H→2H substitutions) |
| Conditions | Calculated from molecular formula (C26H20D5NO3 vs. C26H25NO3) |
Why This Matters
This specific mass shift is the primary and irreducible criterion for selecting this compound as an internal standard; without it, selective detection and accurate quantification of the co-eluting analyte are impossible.
- [1] PubChem. (n.d.). Compound Summary for CID 10668628, N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
